![molecular formula C18H23ClIN3O3S B2467464 N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide CAS No. 181481-45-8](/img/no-structure.png)

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

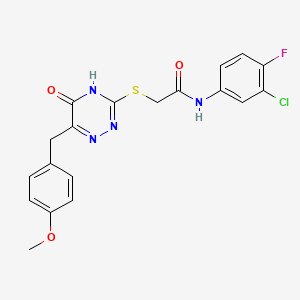

“N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized in one pot from 4-chloroaniline under solvent-free conditions . These compounds have been developed as chemoselective N-acylation reagents .Scientific Research Applications

Anti-Doping Control in Recombinant Erythropoietin (rHuEPO) Testing

Background: Recombinant human erythropoietin (rHuEPO) is used to enhance red blood cell production and treat anemia. However, its misuse in sports (e.g., cycling, athletics) for performance enhancement necessitates robust anti-doping measures.

Research Application:DNA-Based Detection of Target Molecules

Background: DNA-based sensors (deoxyribozymes) offer high specificity and sensitivity for detecting various target molecules.

Research Application:- Significance :

Climate Change Adaptation Solutions

Background: Climate change poses significant challenges globally. Innovative solutions are crucial for effective adaptation.

Research Application:Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(4-methoxyphenyl)-N-methylethanimidamide in the presence of a base to form the intermediate N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide. The intermediate is then treated with hydroiodic acid to form the final product N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "N-(4-methoxyphenyl)-N-methylethanimidamide", "Base", "Hydroiodic acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is added to a solution of N-(4-methoxyphenyl)-N-methylethanimidamide in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The intermediate N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide is isolated by filtration and washed with a suitable solvent.", "Step 4: The intermediate is then treated with hydroiodic acid to form the final product N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide.", "Step 5: The product is isolated by filtration and washed with a suitable solvent." ] } | |

CAS RN |

181481-45-8 |

Product Name |

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide |

Molecular Formula |

C18H23ClIN3O3S |

Molecular Weight |

523.81 |

IUPAC Name |

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide |

InChI |

InChI=1S/C18H22ClN3O3S.HI/c1-14(21-16-6-8-17(25-3)9-7-16)22(2)13-12-20-26(23,24)18-10-4-15(19)5-11-18;/h4-11,20H,12-13H2,1-3H3;1H |

InChI Key |

BNTRNCNLVVLOFR-STZFKDTASA-N |

SMILES |

CC(=NC1=CC=C(C=C1)OC)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl.I |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

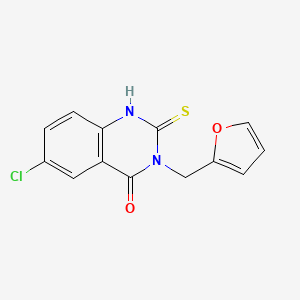

![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)

![9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2467385.png)

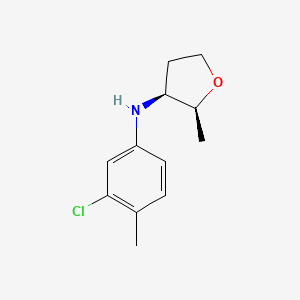

![Ethyl 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2467388.png)

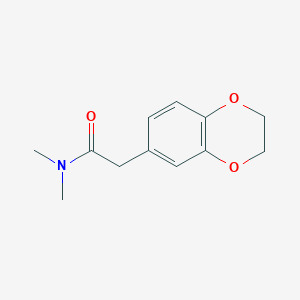

![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)

![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)